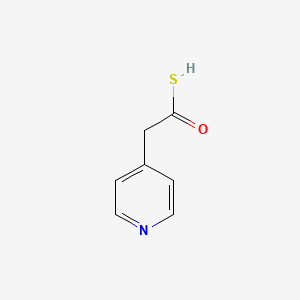

4-Pyridineethanethioic acid

説明

Structure

3D Structure

特性

CAS番号 |

765844-51-7 |

|---|---|

分子式 |

C7H7NOS |

分子量 |

153.20 g/mol |

IUPAC名 |

2-pyridin-4-ylethanethioic S-acid |

InChI |

InChI=1S/C7H7NOS/c9-7(10)5-6-1-3-8-4-2-6/h1-4H,5H2,(H,9,10) |

InChIキー |

CVESUUBVBNKUTN-UHFFFAOYSA-N |

正規SMILES |

C1=CN=CC=C1CC(=O)S |

製品の起源 |

United States |

Synthetic Methodologies for 4 Pyridineethanethioic Acid and Its Structural Analogs

Established Synthetic Routes to Thioacids

The preparation of thioacids can be broadly categorized into several key approaches, each with its own advantages and limitations. These methods range from classical acylation reactions to more modern electrochemical and radical-mediated pathways.

Acylation Reactions Involving Thiolation Processes

A traditional and widely employed method for thioacid synthesis involves the acylation of a sulfur source. This typically entails the reaction of an activated carboxylic acid derivative, such as an acyl chloride or acid anhydride, with a hydrosulfide (B80085) salt like sodium hydrosulfide (NaSH) or hydrogen sulfide (B99878) (H₂S) itself. The high nucleophilicity of the hydrosulfide anion facilitates the displacement of the leaving group on the activated carbonyl, yielding the desired thioacid. While effective, the use of gaseous and toxic H₂S necessitates specialized handling procedures.

An alternative approach within this category is the use of silylating agents to generate silyl (B83357) thioesters, which can then be hydrolyzed to the corresponding thioacids. This method offers milder reaction conditions and avoids the direct use of H₂S.

Direct Conversion Approaches from Carboxylic Acids

The direct conversion of carboxylic acids to thioacids is an attractive strategy due to the ready availability of carboxylic acids. Thionating agents are central to this approach, with Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) and phosphorus pentasulfide (P₄S₁₀) being the most prominent.

Lawesson's reagent has proven to be a particularly effective and versatile reagent for the direct thionation of a wide range of carbonyl compounds, including carboxylic acids. nih.govresearchgate.netnih.gov The reaction typically proceeds by heating the carboxylic acid with Lawesson's reagent in an inert solvent. Microwave irradiation has been shown to significantly accelerate this transformation. nih.gov This method is valued for its operational simplicity and tolerance of various functional groups.

Phosphorus pentasulfide (P₄S₁₀) is another classical reagent for the conversion of carbonyls to thiocarbonyls. While it can be used for the synthesis of thioacids from carboxylic acids, its reactivity can sometimes lead to the formation of byproducts, and the reaction conditions may be harsher compared to those employing Lawesson's reagent.

Electrochemical Strategies for Thioester and Thioacid Synthesis

Electrochemical methods offer a green and often highly efficient alternative for the synthesis of sulfur-containing compounds. In the context of thioacid synthesis, electrochemical approaches are more commonly applied to the preparation of thioesters, which can then be hydrolyzed to the corresponding thioacids. These methods often involve the anodic oxidation of a thiol in the presence of a carboxylic acid or its derivative. The electrochemically generated thiyl radical can then participate in reactions leading to thioester formation. The direct electrochemical synthesis of thioacids is less common but represents an area of ongoing research.

Organocatalytic and Metal-Catalyzed Thioesterification

In recent years, organocatalysis and metal catalysis have emerged as powerful tools for the synthesis of thioesters, which are direct precursors to thioacids.

Organocatalytic approaches often utilize small organic molecules to activate either the carboxylic acid or the thiol, facilitating their coupling. For example, carbodiimides can be used to activate carboxylic acids towards nucleophilic attack by thiols.

Metal-catalyzed thioesterification has been extensively studied, with various transition metals, including palladium, copper, and nickel, being employed. These reactions can proceed through several mechanisms, such as the coupling of thiols with acyl chlorides or the carbonylation of aryl halides in the presence of a thiol. A pyridine (B92270)–borane complex has been reported as an effective catalyst for the direct coupling of carboxylic acids with thiols to furnish a wide range of thioesters. rsc.org These catalytic methods often offer high yields, broad substrate scope, and mild reaction conditions.

Radical-Mediated Synthetic Pathways to Thioacids

Radical chemistry provides a unique set of transformations for the synthesis of thioacids and their derivatives. One notable example is the hydrothiolation of alkenes with thioacids , which proceeds via a radical chain mechanism. This reaction, often initiated by light or a radical initiator, involves the addition of a thiyl radical (generated from the thioacid) across the double bond of an alkene. This method is particularly useful for the synthesis of thioacids with more complex alkyl chains.

Another radical-based approach involves the reaction of aldehydes with elemental sulfur. This method can generate acyl radicals that subsequently react with sulfur to form thioacids. These radical pathways often proceed under mild conditions and can be highly chemoselective.

Strategies for Constructing the Pyridineethanethioic Acid Moiety

Direct synthetic routes to 4-pyridineethanethioic acid are not extensively documented in the scientific literature. However, plausible synthetic strategies can be devised by combining established methods for the functionalization of the pyridine ring with the general thioacid syntheses described above.

One promising approach starts with 4-vinylpyridine (B31050) . wikipedia.org The vinyl group provides a reactive handle for the introduction of the thioacid functionality. A potential synthetic route is the radical-initiated hydrothiolation of 4-vinylpyridine with thioacetic acid. wikipedia.org This reaction would likely yield the S-acetyl protected precursor, S-(2-(pyridin-4-yl)ethyl) ethanethioate. Subsequent hydrolysis of the thioester under basic or acidic conditions would then afford the target this compound.

| Step | Reactant | Reagent | Product |

| 1 | 4-Vinylpyridine | Thioacetic Acid, Radical Initiator | S-(2-(pyridin-4-yl)ethyl) ethanethioate |

| 2 | S-(2-(pyridin-4-yl)ethyl) ethanethioate | Base or Acid | This compound |

An alternative strategy could involve the conversion of a precursor carboxylic acid, such as 4-pyridinepropionic acid , to the desired thioacid. sigmaaldrich.comsigmaaldrich.com This transformation could be achieved using the direct thionation methods discussed previously, for example, by treatment with Lawesson's reagent. nih.govresearchgate.netnih.gov

| Reactant | Reagent | Product |

| 4-Pyridinepropionic acid | Lawesson's Reagent | This compound |

Furthermore, the synthesis could potentially be approached by first constructing a suitable precursor containing the pyridine ring and a two-carbon side chain with a terminal functional group that can be converted to a thioacid. For instance, the synthesis of 4-(2-haloethyl)pyridine could serve as a starting point. Nucleophilic substitution with a thioacetate (B1230152) salt would yield the thioester precursor, which could then be hydrolyzed.

The synthesis of various substituted pyridine derivatives is well-established, providing a toolbox for creating a range of structural analogs. organic-chemistry.orgbaranlab.orgnih.gov For example, methods for the synthesis of pyridine thiols and other sulfur-functionalized pyridines could be adapted to incorporate the ethanethioic acid side chain. nuph.edu.uanuph.edu.ua

Incorporation of Ethanethioic Acid Chains onto Pyridine Rings

One of the most direct strategies for synthesizing this compound involves the modification of a pre-existing pyridine ring. This approach leverages readily available pyridine derivatives and introduces the desired ethanethioic acid side chain at the C4 position. The inherent electronic properties of the pyridine ring can make direct C-H functionalization challenging, often requiring activation or pre-functionalization of the target position. researchgate.netresearchgate.netrsc.org

A plausible and effective method begins with a precursor like 4-vinylpyridine. The vinyl group provides a reactive handle for introducing the two-carbon thioacid chain. The reaction of 4-vinylpyridine with thioacetic acid via a thiol-ene addition reaction can yield the protected S-acetyl intermediate, S-(2-(pyridin-4-yl)ethyl) ethanethioate. Subsequent selective hydrolysis of the thioester bond under controlled conditions would then furnish the target compound, this compound. This method is advantageous as it builds the side chain onto a common starting material. sigmaaldrich.com

Alternatively, strategies can employ nucleophilic substitution. Starting from 4-(2-haloethyl)pyridine, reaction with a sulfur nucleophile such as potassium thioacetate would form the S-acetyl intermediate, which can then be deprotected. Another route involves the metalation of pyridine derivatives to create a nucleophilic C4-anion, followed by reaction with an appropriate electrophile, though achieving C4 selectivity over the more electronically favored C2 position can be a significant challenge. nih.govchemrxiv.orgchemrxiv.org Recent advances using bases like n-butylsodium have shown promise in overcoming this hurdle, enabling the deprotonation and subsequent functionalization at the C4 position. nih.gov

Pyridine Ring Formation via Reactions with Sulfur-Containing Precursors (e.g., Cyanothioacetamide Derivatives)

Constructing the pyridine ring de novo using precursors that already contain the necessary sulfur atom is a powerful alternative to post-synthesis functionalization. Cyanothioacetamide is a particularly versatile building block in this context, as it provides both a nitrogen and a sulfur source for the construction of various sulfur-containing heterocycles, including pyridinethiones. tandfonline.comresearchgate.netekb.egtandfonline.com

The Guareschi-Thorpe reaction, a classic method for pyridine synthesis, can be adapted using cyanothioacetamide. wikipedia.orgdrugfuture.comdrugfuture.com This condensation reaction typically involves a cyano-activated methylene (B1212753) compound (like cyanothioacetamide), a 1,3-dicarbonyl compound, and an ammonia (B1221849) source. The reaction proceeds through a series of condensations and cyclization to form a highly substituted hydroxypyridine derivative. rsc.orgorganic-chemistry.org When cyanothioacetamide is used, the initial product is often a pyridinethione or a related sulfur-containing analog, which can serve as a precursor to the target thioic acid. ekb.eg

The general scheme involves the reaction of an α,β-unsaturated carbonyl compound with cyanothioacetamide, which leads to the formation of substituted pyridinethione derivatives. researchgate.net These pyridinethiones can then be further modified to introduce the desired ethanethioic acid side chain.

Table 1: Examples of Pyridine Synthesis using Cyanothioacetamide Derivatives

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |

| α,β-Unsaturated Ketone | Cyanothioacetamide | Piperidine, Ethanol | Substituted Pyridinethione |

| Arylidene Malononitrile | Cyanothioacetamide | Ethanolic Piperidine | Pyridinethione Derivative |

| 3-Oxobutanamide | Cyanothioacetamide | Ethanolic Piperidine | Pyridinethione Derivative ekb.eg |

| Dibenzalacetone | Cyanothioacetamide | Base | Styrylpyridinethione Derivative researchgate.net |

One-Pot Multicomponent Cyclocondensation Reactions for Pyridine Synthesis

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a product that incorporates substantial portions of all starting materials. bohrium.comtaylorfrancis.com This approach aligns well with the principles of green chemistry by minimizing steps, reducing waste, and improving atom economy. bohrium.comacsgcipr.orgresearchgate.net

The Hantzsch dihydropyridine (B1217469) synthesis is a well-known MCR that combines an aldehyde, two equivalents of a β-ketoester, and an ammonia source. wikipedia.orgnih.gov While the classic Hantzsch reaction does not directly incorporate sulfur, modifications using a sulfur-containing reactant, such as a thioacetamide (B46855) derivative in place of one of the components, can lead to the formation of sulfur-functionalized pyridines. researchgate.net The initial product is a dihydropyridine, which can be subsequently oxidized to the aromatic pyridine ring. wikipedia.orgnih.govorganic-chemistry.org

These one-pot procedures offer a convergent and flexible route to complex pyridine structures. acsgcipr.orgresearchgate.net By carefully selecting the starting components, it is possible to construct a pyridine ring with the necessary substituents to either form the 4-ethanethioic acid side chain directly or to install a precursor group that can be easily converted in a subsequent step. The efficiency of MCRs makes them particularly attractive for building libraries of compounds for further research. bohrium.comtaylorfrancis.com

Table 2: Generalized Scheme for Multicomponent Pyridine Synthesis

| Component A | Component B | Component C | Nitrogen Source | General Outcome |

| Aldehyde | β-Ketoester | β-Ketoester | Ammonium Acetate | Symmetrical 1,4-Dihydropyridine (Hantzsch) wikipedia.org |

| Aldehyde | β-Ketoester | Active Methylene Compound | Ammonium Acetate | Unsymmetrical 1,4-Dihydropyridine |

| α,β-Unsaturated Compound | Active Methylene Compound | Malononitrile | Ammonium Acetate | Polysubstituted Pyridine |

Green Chemistry Principles and Sustainable Synthetic Approaches

The application of green chemistry principles is crucial for the development of modern, environmentally benign synthetic processes. researchgate.netchemijournal.comresearchgate.net In the synthesis of this compound, several of these principles can be effectively applied.

Atom Economy : Multicomponent reactions, such as the Hantzsch synthesis and its variations, are inherently more atom-economical than linear, multi-step syntheses. acsgcipr.orgrsc.org By combining multiple starting materials in a single pot, MCRs maximize the incorporation of reactant atoms into the final product, generating less waste. beilstein-journals.org

Use of Catalysis : Employing catalysts instead of stoichiometric reagents can significantly reduce waste and improve reaction efficiency. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and recycled. rasayanjournal.co.innih.gov For instance, solid acid catalysts can be used to promote condensation and cyclization steps in pyridine synthesis. beilstein-journals.org

Safer Solvents and Reaction Conditions : A major goal of green chemistry is to minimize or eliminate the use of hazardous organic solvents. chemijournal.com Performing reactions in greener solvents like water or ethanol, or under solvent-free conditions (e.g., using mechanochemical grinding or microwave irradiation), can drastically reduce the environmental impact of a synthesis. rasayanjournal.co.innih.govnih.gov Microwave-assisted synthesis, in particular, often leads to shorter reaction times and higher yields. wikipedia.orgrasayanjournal.co.innih.gov

Challenges and Recent Advancements in Scalable Synthesis

Translating a laboratory-scale synthesis to an industrial, scalable process presents a unique set of challenges. For this compound, these challenges include the cost and availability of starting materials, the need for robust and high-yielding reactions, and the development of safe and efficient purification methods. The presence of a sulfur atom can also pose challenges, such as catalyst poisoning in certain transition-metal-catalyzed reactions and the potential for unwanted side reactions like oxidation.

A significant challenge in pyridine chemistry is achieving regioselectivity, particularly for functionalization at the C4 position. researchgate.netchemrxiv.orgnih.gov While many classical methods favor substitution at the C2 or C3 positions, developing scalable processes that reliably yield the C4 isomer is critical.

Recent advancements in chemical engineering and synthetic methodology are helping to address these challenges. Continuous flow chemistry , in particular, offers significant advantages for scalability, safety, and efficiency. beilstein-journals.orgorganic-chemistry.orgresearchgate.netnih.gov In a flow reactor, reagents are continuously pumped and mixed in a microreactor or packed-bed system, allowing for precise control over reaction parameters like temperature, pressure, and residence time. organic-chemistry.orgresearchgate.net This enhanced control can lead to higher yields, improved selectivity, and fewer byproducts. beilstein-journals.org Furthermore, flow systems can safely handle highly reactive intermediates and exothermic reactions, minimizing risks associated with large-scale batch processing. researchgate.net The development of robust catalysts compatible with flow systems is an active area of research that promises to make the synthesis of complex molecules like this compound more scalable and sustainable. organic-chemistry.orgresearchgate.net

Reactivity and Mechanistic Investigations of 4 Pyridineethanethioic Acid

Acid-Base Equilibria and Protonation Dynamics

The chemical behavior of 4-Pyridineethanethioic acid is significantly influenced by its two ionizable groups: the thiocarboxyl group and the pyridine (B92270) nitrogen atom. The interplay between the acidity of the former and the basicity of the latter governs the molecule's net charge and reactivity in different pH environments.

The thiocarboxyl group (-COSH) of this compound is a notable acidic center. Thiocarboxylic acids are significantly more acidic than their carboxylic acid counterparts. wikipedia.org For instance, thioacetic acid has a pKa near 3.4, which is considerably lower than the 4.72 pKa of acetic acid. wikipedia.orgwikipedia.org This increased acidity is attributed to the weaker S-H bond compared to the O-H bond and the better ability of the larger sulfur atom to stabilize the resulting negative charge of the conjugate base (thioacetate). stackexchange.com

| Compound | Functional Group | pKa Value |

|---|---|---|

| Acetic Acid | Carboxylic Acid | 4.72 wikipedia.org |

| Thioacetic Acid | Thiocarboxylic Acid | ~3.4 wikipedia.orgwikipedia.org |

| Benzoic Acid | Carboxylic Acid | 4.20 wikipedia.org |

| Thiobenzoic Acid | Thiocarboxylic Acid | 2.48 wikipedia.org |

| This compound | Thiocarboxylic Acid | Est. 3-4 |

The nitrogen atom in the pyridine ring possesses a lone pair of electrons in an sp² hybridized orbital, which is available for protonation, making it basic. scribd.comstudysmarter.co.uk The pKa of the conjugate acid of pyridine (the pyridinium (B92312) ion) is approximately 5.2. scribd.comstudysmarter.co.uk Substituents on the pyridine ring can influence this basicity. Electron-donating groups, such as alkyl groups, increase basicity, while electron-withdrawing groups decrease it. scribd.com

In this compound, the ethanethioic acid group at the 4-position will act as an electron-withdrawing group, particularly when deprotonated. This effect is expected to reduce the electron density on the nitrogen atom, making it less basic than unsubstituted pyridine. Therefore, the pKa of the pyridinium form of this compound is likely to be slightly lower than 5.2.

Nucleophilic Acyl Substitution Reactions of the Thioester Functionality

The thioacid group can be readily converted to a thioester, which is a highly reactive functional group central to many biochemical and synthetic transformations. Thioesters are more reactive toward nucleophiles than their ester and amide counterparts. nih.govstackexchange.comtutorchase.com This enhanced reactivity is due to two main factors: the carbon-sulfur bond is weaker than a carbon-oxygen bond, and the lone pair of electrons on the sulfur atom provides less resonance stabilization to the carbonyl group compared to oxygen in an ester. stackexchange.com This makes the carbonyl carbon of a thioester more electrophilic.

| Carboxylic Acid Derivative | Relative Reactivity (Highest to Lowest) | Leaving Group (X) | Leaving Group Basicity |

|---|---|---|---|

| Acyl Chloride | 1 (Most Reactive) | Cl⁻ | Very Weak Base |

| Acid Anhydride | 2 | RCOO⁻ | Weak Base |

| Thioester | 3 | RS⁻ | Weaker Base |

| Ester | 4 | RO⁻ | Stronger Base |

| Amide | 5 (Least Reactive) | R₂N⁻ | Very Strong Base |

Due to their high reactivity, thioesters derived from this compound are excellent acyl-transfer agents. nih.gov They can be readily converted into less reactive carboxylic acid derivatives such as esters and amides. stackexchange.comlumenlearning.comlibretexts.org

Formation of Esters: Reaction of a 4-Pyridineethanethioate thioester with an alcohol (R'-OH) will yield the corresponding ester and a thiol. This reaction is thermodynamically favorable as it proceeds from a more reactive derivative to a less reactive one.

Formation of Amides: Similarly, treatment of the thioester with a primary or secondary amine (R'₂NH) will result in the formation of an amide. stackexchange.com This reaction is often spontaneous at or near room temperature. stackexchange.com

These conversions are generally "downhill" reactions on the reactivity scale, meaning it is not typically possible to directly convert an ester into a thioester via nucleophilic acyl substitution without coupling it to an energetically favorable process. libretexts.org

The conversion of thioesters to other carboxylic acid derivatives proceeds via a nucleophilic acyl substitution mechanism, often referred to as an addition-elimination pathway. masterorganicchemistry.combyjus.compressbooks.pub

Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile (such as an alcohol or an amine) on the electrophilic carbonyl carbon of the thioester. khanacademy.org This breaks the carbonyl π-bond and forms a tetrahedral intermediate with a negative charge on the oxygen atom. byjus.compressbooks.pub

Elimination of the Leaving Group: The tetrahedral intermediate is transient and rapidly collapses. The carbon-oxygen double bond is reformed, and in the process, the thiolate group (RS⁻) is expelled as the leaving group. pressbooks.pubkhanacademy.org The thiolate is a relatively weak base and thus a good leaving group, which facilitates the reaction. libretexts.org

This mechanism can be catalyzed by either acid or base. byjus.com Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon and activates it toward attack by weaker nucleophiles. byjus.com Under basic conditions, the nucleophile is deprotonated, making it more potent and accelerating the initial attack. byjus.com

Electrophilic and Nucleophilic Reactions on the Pyridine Ring

The pyridine ring of this compound has a distinct reactivity pattern compared to benzene (B151609) due to the presence of the electronegative nitrogen atom.

The pyridine ring is highly deactivated towards electrophilic aromatic substitution (EAS). quora.comwikipedia.org The electronegative nitrogen atom withdraws electron density from the ring, making it less nucleophilic. wikipedia.org Furthermore, under the acidic conditions often required for EAS, the pyridine nitrogen is protonated, creating a pyridinium ion. This positive charge further deactivates the ring, making substitution extremely difficult. wikipedia.org

If an electrophilic substitution reaction is forced to occur under harsh conditions, it proceeds preferentially at the C-3 (meta) position. quora.comstudy.com Attack at the C-2 (ortho) or C-4 (para) positions would result in an unstable resonance intermediate where the positive charge is placed directly on the electronegative nitrogen atom. study.com

Conversely, the electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic aromatic substitution (NAS). study.comyoutube.com The ring is activated towards attack by nucleophiles, particularly at the C-2 (ortho) and C-4 (para) positions relative to the nitrogen. study.comstackexchange.com Attack at these positions allows the negative charge of the intermediate to be delocalized onto the electronegative nitrogen atom, which provides significant stabilization. stackexchange.com

In this compound, the C-4 position is already substituted. Therefore, nucleophilic attack would be directed to the C-2 and C-6 positions. A classic example of such a reaction on a pyridine ring is the Chichibabin reaction, which involves amination at the C-2 position using sodium amide. youtube.com

| Reaction Type | Reactivity Compared to Benzene | Favored Position(s) of Attack | Reason |

|---|---|---|---|

| Electrophilic Aromatic Substitution (EAS) | Strongly Deactivated | C-3 (meta) | Avoids placing a positive charge on the electronegative nitrogen atom in the reaction intermediate. study.com |

| Nucleophilic Aromatic Substitution (NAS) | Strongly Activated | C-2 (ortho), C-4 (para) | Allows stabilization of the negative charge in the reaction intermediate by the electronegative nitrogen atom. stackexchange.com |

Radical Chemistry of Thioacids

Thioacids, with the general formula RCOSH, are sulfur analogs of carboxylic acids and exhibit unique reactivity. A key feature of thioacids is the relatively weak S-H bond, which has a bond dissociation energy (BDE) in the same range as that of alkanethiols (approximately 87 kcal/mol) rsc.org. This allows for the facile homolytic cleavage of the S-H bond to generate thiyl radicals (RCOS•).

The generation of the 4-pyridineethanethioyl radical from this compound can be achieved under mild conditions. Common methods for generating thiyl radicals from thioacids include photochemical irradiation (UV or visible light), thermal initiation, or even exposure to atmospheric oxygen rsc.org.

Once generated, the 4-pyridineethanethioyl radical is a versatile intermediate. Its reactivity is characterized by several key pathways:

Hydrogen Atom Abstraction: Thiyl radicals can abstract hydrogen atoms from suitable donors, propagating a radical chain reaction.

Addition to Unsaturated Bonds: A significant reaction pathway for thiyl radicals is their addition to carbon-carbon double and triple bonds, which forms the basis of acyl thiol-ene and thiol-yne reactions.

Dimerization: Two thiyl radicals can couple to form a diacyl disulfide intermediate. This intermediate is often highly reactive and can undergo subsequent reactions, such as aminolysis to form amides rsc.org.

The presence of the pyridine ring in this compound is expected to influence the stability and reactivity of the corresponding thiyl radical. The electron-withdrawing nature of the pyridine ring may affect the electron density on the sulfur-centered radical, potentially altering its electrophilicity or nucleophilicity in radical addition reactions. It has been shown that the polarity of pyridyl radicals can be influenced by the reaction medium, behaving as electrophilic or nucleophilic species nih.gov.

The addition of the 4-pyridineethanethioyl radical to an alkene, known as the acyl thiol-ene reaction, is a powerful method for the formation of thioesters. This reaction proceeds via a radical chain mechanism:

Initiation: Generation of the 4-pyridineethanethioyl radical as described above.

Propagation:

The thiyl radical adds to the alkene, typically at the less substituted carbon atom, to form a more stable carbon-centered radical intermediate. This results in an anti-Markovnikov addition pattern nih.gov.

The resulting carbon-centered radical then abstracts a hydrogen atom from another molecule of this compound, forming the thioester product and regenerating the 4-pyridineethanethioyl radical, which continues the chain.

This process is highly efficient and stereoselective, making it a valuable tool in organic synthesis nih.govorganic-chemistry.org. The acyl thiol-ene reaction can be used for both intermolecular and intramolecular transformations, the latter providing a route to thiolactones organic-chemistry.org.

Table 1: General Steps in the Acyl Thiol-Ene Reaction

| Step | Description |

| Initiation | Formation of the thiyl radical (RCOS•) from the thioacid (RCOSH). |

| Propagation Step 1 | Addition of the thiyl radical to an alkene to form a carbon-centered radical. |

| Propagation Step 2 | Hydrogen atom transfer from a thioacid molecule to the carbon-centered radical, yielding the thioester product and a new thiyl radical. |

| Termination | Combination of two radical species to form a non-radical product. |

This table provides a generalized overview of the acyl thiol-ene reaction mechanism.

A potential side reaction that can compete with the desired acyl thiol-ene addition is the dethiocarboxylation of the thiyl radical. In this process, the 4-pyridineethanethioyl radical can eliminate carbonyl sulfide (B99878) (COS) to generate a carbon-centered radical (4-pyridylethyl radical).

This dethiocarboxylation can be a significant pathway, particularly in the synthesis of C-terminal N-alkylamide peptides from C-terminal thioacids. The resulting C(sp3) radical is then typically reduced by a hydrogen atom transfer to yield the final product rsc.org. The propensity for dethiocarboxylation versus addition to an alkene will depend on the specific reaction conditions and the structure of the thioacid.

Redox Behavior and Electron Transfer Mechanisms

The redox behavior of this compound is influenced by both the thioacid group and the pyridine ring. Thioacids can undergo one-electron oxidation to form thiyl radicals, as discussed previously. This process can be initiated by single-electron transfer (SET) from an electron-rich thioacetate (B1230152) to a photocatalyst rsc.org.

The interplay between the thioacid and pyridine functionalities could lead to complex electron transfer mechanisms. For example, photoexcitation of the pyridine ring could potentially facilitate intramolecular electron transfer to the thioacid group, promoting the formation of the thiyl radical. Conversely, the redox state of the sulfur atom could influence the electronic properties of the pyridine ring.

Further electrochemical studies would be necessary to fully elucidate the redox potentials and electron transfer mechanisms of this compound. Such studies would provide valuable insights into its reactivity and could open up new applications in areas such as photocatalysis and materials science.

Coordination Chemistry of 4 Pyridineethanethioic Acid

Ligand Design and Potential Coordination Modes

The design of 4-Pyridineethanethioic acid as a ligand is centered around its capacity for multiple modes of interaction with metal centers. This versatility stems from the electronic and structural properties of its constituent functional groups.

This compound possesses a distinct ambidentate character, offering multiple binding sites for coordination with metal ions. The primary donor atoms are the nitrogen atom of the pyridine (B92270) ring and the sulfur or oxygen atoms of the thiocarboxylic acid group. The pyridine nitrogen acts as a soft donor, readily coordinating to a variety of metal ions.

The thiocarboxylate group (-COSH) presents a more complex scenario. It can coordinate through either the sulfur or the oxygen atom, or both, depending on the nature of the metal ion and the reaction conditions. This dual potential of the thiocarboxylate group, combined with the pyridine nitrogen, allows for a rich and varied coordination chemistry. The deprotonated form of the ligand, 4-pyridineethanethioate, is the species that typically participates in coordination.

The arrangement of donor atoms in this compound allows for the formation of stable chelate rings with metal ions. The ligand can act as a bidentate ligand, coordinating to a single metal center through two donor atoms. For instance, it can form a chelate ring by coordinating through the pyridine nitrogen and one of the atoms from the thiocarboxylate group.

The denticity of this compound can vary. While it most commonly acts as a monodentate or bidentate ligand, the possibility of bridging between two metal centers also exists. In its monodentate mode, it typically coordinates through the pyridine nitrogen. As a bidentate ligand, it can chelate to a metal ion, enhancing the stability of the resulting complex. The flexible ethyl spacer between the pyridine ring and the thiocarboxylate group allows for the formation of sterically favorable chelate rings.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to determine their structure and properties.

This compound has been shown to form stable complexes with a range of transition metals, including but not limited to copper, silver, gold, and palladium. The nature of the coordination bond and the resulting geometry of the complex are influenced by the electronic configuration and preferred coordination number of the transition metal ion. For example, with late transition metals, coordination is often observed through the soft sulfur atom of the thiocarboxylate group and the pyridine nitrogen.

The characterization of these complexes often involves techniques such as infrared (IR) spectroscopy, which can provide information about the coordination mode of the thiocarboxylate group by observing shifts in the C=O and C-S stretching frequencies. UV-Vis spectroscopy is also employed to study the electronic transitions within the complex.

While less extensively studied than their transition metal counterparts, complexes of this compound with main group metal ions have also been reported. The interaction of the ligand with these ions is often governed by hard-soft acid-base principles. Harder main group metal cations may favor coordination with the oxygen atom of the thiocarboxylate group. The resulting complexes can exhibit different structural motifs compared to those formed with transition metals.

Structural Elucidation of Coordination Compounds

Structural studies have revealed that this compound can adopt various coordination modes, leading to the formation of mononuclear, binuclear, or polynuclear complexes. For instance, in some complexes, the ligand has been observed to act as a bridging ligand, connecting two metal centers and leading to the formation of coordination polymers. The structural data obtained from X-ray diffraction is crucial for understanding the relationship between the structure of the complex and its physical and chemical properties.

Geometric Arrangements and Stereochemical Considerations

The presence of both a nitrogen atom in the pyridine ring and a sulfur atom in the ethanethioic acid moiety allows this compound to act as a versatile ligand, capable of coordinating to metal centers in various modes. The specific geometric arrangement of the resulting coordination complexes is influenced by several factors, including the nature of the metal ion, its preferred coordination number, the stoichiometry of the reaction, and the presence of other coordinating or counter-ions.

Commonly observed geometries for metal complexes include octahedral, square planar, and tetrahedral arrangements. In an octahedral complex, for instance, multiple this compound ligands can coordinate to a single metal center, leading to the possibility of geometric isomers such as cis and trans configurations. The relative orientation of the ligands around the metal ion can significantly impact the physical and chemical properties of the complex.

Furthermore, the coordination of a bidentate ligand like this compound to a metal center can create chiral centers, leading to the formation of enantiomers. The study of these stereochemical aspects is crucial for applications in areas such as asymmetric catalysis and chiral recognition.

A summary of potential geometric arrangements is presented in the table below:

| Coordination Number | Geometry | Potential Isomerism |

| 4 | Square Planar | cis/trans |

| 4 | Tetrahedral | Enantiomers (if all ligands are different) |

| 6 | Octahedral | cis/trans, fac/mer, Enantiomers |

Analysis of the Chelate Effect on Thermodynamic Stability

The chelate effect is a fundamental principle in coordination chemistry that describes the enhanced thermodynamic stability of a complex containing one or more chelate rings compared to a similar complex with monodentate ligands. nih.govnih.gov This effect is primarily driven by an increase in entropy.

When a bidentate ligand like this compound displaces two monodentate ligands from a metal's coordination sphere, the total number of independent molecules in the solution increases, leading to a positive change in entropy (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), a more positive ΔS results in a more negative ΔG, indicating a more spontaneous and favorable reaction, thus a more stable complex.

The formation of a metal complex with this compound can be represented by the following equilibrium:

M(L')n + x(4-PyEA) ⇌ M(4-PyEA)x + nL'

where M is a metal ion, L' is a monodentate ligand (e.g., water), and 4-PyEA represents the this compound ligand. The stability of the resulting chelate is quantified by its formation constant (Kf). A larger Kf value indicates greater stability.

The magnitude of the chelate effect is influenced by several factors:

Ring Size: Chelate rings of five or six members are generally the most stable due to minimal ring strain. The coordination of this compound, involving the pyridine nitrogen and the thioic acid sulfur, is expected to form a stable six-membered chelate ring.

Number of Chelate Rings: The stability of a complex generally increases with the number of chelate rings formed.

The thermodynamic stability of these complexes can be determined experimentally using techniques such as potentiometric titration or spectrophotometry to measure the formation constants.

Electronic Structure and Bonding Nature in Metal-Ligand Adducts

The electronic structure and the nature of the bonding in metal-ligand adducts of this compound are crucial for understanding their reactivity, spectral properties, and magnetic behavior. The interaction between the metal d-orbitals and the ligand's molecular orbitals leads to the formation of new molecular orbitals in the complex.

The pyridine ring of the ligand possesses a π-system that can participate in π-backbonding with the metal center. In this interaction, electron density from the metal's d-orbitals is donated into the empty π* anti-bonding orbitals of the pyridine ring. This back-donation strengthens the metal-ligand bond and can influence the electronic properties of the complex.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure of these complexes. DFT calculations can provide insights into:

Electron Density Distribution: Visualizing how electron density is shared between the metal and the ligand.

Bonding Analysis: Quantifying the covalent and electrostatic contributions to the metal-ligand bonds.

Spectroscopic techniques, such as UV-Visible and X-ray photoelectron spectroscopy, can be used to experimentally probe the electronic transitions and orbital energies within the complex, providing data that can be correlated with theoretical calculations.

Supramolecular Coordination Assemblies and Metal-Organic Frameworks (MOFs) utilizing this compound as a Building Block

The ability of this compound to act as a bridging ligand, connecting multiple metal centers, makes it a promising building block for the construction of supramolecular coordination assemblies and metal-organic frameworks (MOFs).

In supramolecular assemblies, non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces play a significant role in directing the self-assembly of discrete metal-ligand complexes into higher-order structures. The pyridine ring of this compound can participate in π-π stacking interactions, while the thioic acid group can act as a hydrogen bond donor or acceptor.

Metal-organic frameworks are a class of crystalline materials composed of metal ions or clusters connected by organic linkers. The directional bonding provided by the pyridine and thioic acid groups of this compound can lead to the formation of extended one-, two-, or three-dimensional networks with porous structures.

Potential applications for such materials could include gas storage and separation, catalysis, and sensing, driven by the unique combination of the properties of the metal centers and the functional organic linker.

Theoretical and Computational Chemistry Studies of 4 Pyridineethanethioic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of 4-Pyridineethanethioic acid.

Electronic Structure Analysis (e.g., Molecular Orbitals, Charge Distribution)

The electronic structure of a molecule governs its reactivity and spectroscopic properties. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides key insights into the molecule's chemical behavior. For this compound, the HOMO is expected to be localized on the sulfur atom and the thioic acid group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is likely distributed over the pyridine (B92270) ring, suggesting this region is susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and reactivity.

Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution. In this compound, the MEP would likely show negative potential (red and yellow regions) around the nitrogen atom of the pyridine ring and the oxygen and sulfur atoms of the thioic acid group, highlighting these as areas with high electron density and potential sites for electrophilic interaction. Positive potential (blue regions) would be expected around the hydrogen atoms.

Table 1: Calculated Electronic Properties of this compound (Illustrative)

| Parameter | Value (Illustrative) | Description |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital, related to the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital, related to the ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Difference in energy between the HOMO and LUMO, an indicator of chemical reactivity. |

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify transition states and intermediates, providing a detailed understanding of reaction pathways. For instance, the hydrolysis of the thioic acid group or reactions at the pyridine nitrogen can be modeled to determine the activation energies and reaction kinetics. nih.govmdpi.com

These calculations can elucidate the step-by-step process of bond breaking and formation, helping to predict the most favorable reaction pathways under different conditions. researchgate.net The insights gained from such studies are crucial for understanding the compound's stability and its interactions with other molecules.

Prediction and Interpretation of Spectroscopic Parameters

Quantum chemical calculations can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental spectra. For this compound, theoretical calculations of vibrational frequencies can aid in the assignment of peaks in its infrared (IR) and Raman spectra. Similarly, the prediction of NMR chemical shifts can assist in the structural elucidation of the molecule and its derivatives. nih.gov

Time-dependent DFT (TD-DFT) calculations can be employed to predict the electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule. These theoretical predictions, when compared with experimental data, offer a deeper understanding of the molecule's spectroscopic signatures.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopic Technique | Parameter | Predicted Value (Illustrative) |

|---|---|---|

| IR Spectroscopy | C=O Stretch | ~1680 cm⁻¹ |

| IR Spectroscopy | S-H Stretch | ~2550 cm⁻¹ |

| ¹H NMR | Pyridine Protons | 7.2 - 8.5 ppm |

| ¹³C NMR | Pyridine Carbons | 120 - 150 ppm |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound over time, offering insights into its conformational flexibility and intermolecular interactions. researchgate.netmdpi.comnih.govmdpi.com

Conformational Landscape Exploration

The flexible ethylthioic acid side chain of this compound can adopt various conformations. MD simulations can explore the conformational landscape of the molecule, identifying the most stable (lowest energy) conformations and the energy barriers between them. mdpi.com This information is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as biological receptors or solvent molecules.

Investigation of Intermolecular Interactions (e.g., C-H···π, C-H···S interactions)

In condensed phases, intermolecular interactions play a critical role in determining the physical and chemical properties of a substance. MD simulations can be used to investigate the nature and strength of these interactions. For this compound, potential intermolecular interactions include C-H···π interactions, where a C-H bond interacts with the π-system of the pyridine ring, and C-H···S interactions involving the sulfur atom. mdpi.commdpi.comrsc.org These weak interactions can influence the packing of molecules in the solid state and their solvation in different media.

Understanding these non-covalent interactions is important for predicting the compound's solubility, crystal structure, and potential for self-assembly.

Application of Lewis Acid-Base and Hard-Soft Acid-Base (HSAB) Theories in Complexation

The interaction of this compound with metal ions and other electrophiles can be qualitatively understood through the principles of Lewis acid-base theory and the Hard-Soft Acid-Base (HSAB) concept. In this framework, this compound possesses multiple potential donor sites for coordination, primarily the nitrogen atom of the pyridine ring and the sulfur atom of the thioic acid group.

According to Lewis theory, the nitrogen atom, with its lone pair of electrons, acts as a Lewis base. Similarly, the sulfur atom can also donate a pair of electrons, functioning as a Lewis base. The pyridine nitrogen is generally considered a borderline to hard base, while the sulfur atom is a soft base.

The HSAB principle further refines these interactions by stating that hard acids prefer to bind to hard bases, and soft acids prefer to bind to soft bases. Therefore, it can be postulated that hard metal ions, such as Fe³⁺ or Al³⁺, would preferentially coordinate with the harder nitrogen atom of the pyridine ring. Conversely, soft metal ions, like Hg²⁺ or Au⁺, would favor coordination with the softer sulfur atom of the thioic acid group. Borderline metal ions, such as Fe²⁺, Ni²⁺, or Cu²⁺, could potentially interact with either the nitrogen or the sulfur atom, or even chelate, involving both atoms.

Table 1: Postulated HSAB Interactions for this compound

| Metal Ion (Lewis Acid) | HSAB Classification | Predicted Coordination Site on this compound |

| Fe³⁺, Al³⁺, Cr³⁺ | Hard | Pyridine Nitrogen |

| Hg²⁺, Au⁺, Cd²⁺ | Soft | Thioic Acid Sulfur |

| Fe²⁺, Ni²⁺, Cu²⁺, Zn²⁺ | Borderline | Pyridine Nitrogen and/or Thioic Acid Sulfur |

It is crucial to note that these are predictions based on general chemical principles. Without specific experimental or computational data for this compound, these proposed interactions remain theoretical.

Computational Design and Screening of Derivatives with Tailored Properties

The computational design and screening of derivatives of this compound to achieve tailored properties is a powerful approach in modern chemistry. However, a review of the current literature reveals no specific studies that have undertaken this for this compound.

In principle, computational methods such as Density Functional Theory (DFT) could be employed to explore the chemical space of this compound derivatives. By systematically modifying the parent structure—for instance, by adding various substituent groups to the pyridine ring—it would be possible to calculate a range of molecular properties. These properties could include:

Electronic Properties: Ionization potential, electron affinity, HOMO-LUMO gap, and dipole moment. These are crucial for understanding the reactivity and potential applications in electronics.

Structural Properties: Bond lengths, bond angles, and conformational preferences, which influence the molecule's shape and how it interacts with other molecules.

Binding Affinities: Calculation of the interaction energies with specific targets, such as metal ions or biological macromolecules, to predict the efficacy of new derivatives for applications in catalysis, materials science, or pharmacology.

A virtual library of this compound derivatives could be computationally screened for a desired property. For example, if the goal were to design a derivative with a high affinity for a particular soft metal, modifications that increase the softness of the sulfur donor atom would be investigated.

Table 2: Hypothetical Computational Screening of this compound Derivatives

| Derivative | Substituent at Position X | Calculated Property (Example: Softness) | Predicted Affinity for Soft Metals |

| 1 | -H (Parent Molecule) | Baseline | Baseline |

| 2 | -NO₂ | Decreased | Decreased |

| 3 | -OCH₃ | Increased | Increased |

| 4 | -CH₃ | Increased | Increased |

This table is purely illustrative of the type of data that could be generated from such a computational study. The actual results would depend on the specific calculations performed.

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 4-Pyridineethanethioic acid is anticipated to exhibit distinct signals corresponding to the protons of the pyridine (B92270) ring and the ethylthioacetic acid chain. The pyridine protons typically appear in the aromatic region (δ 7.0-8.5 ppm). Due to the electron-withdrawing nature of the nitrogen atom, the α-protons (adjacent to N) are expected to be the most deshielded, followed by the β-protons. The methylene (B1212753) protons adjacent to the pyridine ring and the sulfur atom would likely resonate in the range of δ 3.0-4.0 ppm. The acidic proton of the carboxylic group is expected to be a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide insights into the carbon skeleton. The pyridine ring carbons are expected to resonate in the aromatic region (δ 120-150 ppm), with the carbon atoms adjacent to the nitrogen appearing at a lower field. The carbonyl carbon of the thioacid group is anticipated to be significantly downfield, typically in the range of δ 190-200 ppm, a characteristic feature of thioesters and thioacids. The methylene carbons will appear in the aliphatic region of the spectrum. nih.govoregonstate.eduwisc.edu

Predicted NMR Data for this compound

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Pyridine H (α to N) | 8.4 - 8.6 | Doublet | 2H |

| Pyridine H (β to N) | 7.2 - 7.4 | Doublet | 2H |

| -CH₂-Py | 3.8 - 4.2 | Triplet | 2H |

| -S-CH₂- | 3.2 - 3.6 | Triplet | 2H |

| -COOH | 10.0 - 12.0 | Broad Singlet | 1H |

| ¹³C NMR | Predicted Chemical Shift (ppm) |

| C=O | 190 - 200 |

| Pyridine C (α to N) | 148 - 152 |

| Pyridine C (ipso-substituted) | 145 - 149 |

| Pyridine C (β to N) | 123 - 127 |

| -CH₂-Py | 35 - 45 |

| -S-CH₂- | 30 - 40 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

While specific multidimensional NMR data for this compound is not available, the application of such techniques would be crucial for unambiguous structural confirmation.

COSY (Correlation Spectroscopy): A 2D COSY experiment would reveal the coupling relationships between adjacent protons, for instance, confirming the connectivity between the α and β protons of the pyridine ring and the coupling between the two methylene groups in the side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish the direct one-bond correlations between protons and their attached carbons, allowing for the definitive assignment of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy would be instrumental in identifying longer-range (2-3 bond) correlations. This could be used to connect the side chain to the pyridine ring by observing correlations from the methylene protons to the pyridine carbons, and to confirm the position of the carbonyl group.

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared and Raman techniques, provides valuable information about the functional groups present in a molecule.

The IR spectrum of this compound is expected to show characteristic absorption bands for the pyridine ring, the thioacid group, and the C-S bond.

Pyridine Ring Vibrations: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. C=C and C=N stretching vibrations within the pyridine ring typically appear in the 1600-1400 cm⁻¹ region. up.ac.zaresearchgate.net

Thioacid Vibrations: The carbonyl (C=O) stretching vibration of a thioacid is a strong and characteristic band, generally found in the region of 1700-1720 cm⁻¹. orgchemboulder.comlibretexts.orgvscht.czmsu.edu The O-H stretch of the carboxylic acid will be a very broad band from 2500-3300 cm⁻¹. orgchemboulder.comlibretexts.orgvscht.czmsu.edu

C-S Stretch: The C-S stretching vibration is typically weaker and appears in the fingerprint region, around 600-800 cm⁻¹.

Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |

| Carboxylic Acid O-H | Stretch | 2500 - 3300 | Broad, Strong |

| C=O (Thioacid) | Stretch | 1700 - 1720 | Strong |

| Pyridine Ring | C=C, C=N Stretch | 1600 - 1400 | Medium-Strong |

| C-S | Stretch | 600 - 800 | Weak-Medium |

Raman spectroscopy, being complementary to IR, is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds.

Pyridine Ring Breathing Mode: A characteristic and often strong band for the pyridine ring is the symmetric ring breathing vibration, which is expected around 1000 cm⁻¹. researchgate.netnih.govresearchgate.netacs.org

C-S Vibrations: The C-S stretching and S-H bending (if present in the thiol tautomer) vibrations are also observable in the Raman spectrum and can be more distinct than in the IR spectrum. rsc.orgrsc.org

Carbonyl Group: The C=O stretch of the thioacid would also be Raman active.

The Raman spectrum would provide a detailed fingerprint of the molecule, aiding in its identification and structural analysis. researchgate.netias.ac.in

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Vis Spectroscopy: The electronic absorption spectrum of this compound in the UV-Vis region is expected to be dominated by the electronic transitions of the pyridine ring. Pyridine itself exhibits absorption bands around 250-270 nm. wikipedia.org The substitution at the 4-position and the presence of the thioacid group may cause a slight shift (either bathochromic or hypsochromic) of these absorption maxima. The carbonyl group of the thioacid may also contribute a weak n→π* transition at a longer wavelength.

Fluorescence Spectroscopy: Many pyridine derivatives are known to be fluorescent. researchgate.netmdpi.comsciforum.netnih.gov The fluorescence properties of this compound would depend on the nature of its lowest excited state. Excitation at the wavelength of its main absorption band could potentially lead to fluorescence emission. The position and intensity of the emission would be influenced by factors such as solvent polarity and pH. However, without experimental data, it is difficult to predict the quantum yield and specific emission wavelengths. It is also possible that the thioacid group could quench fluorescence.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. In a typical electron ionization (EI) mass spectrometry experiment, a molecule is ionized, leading to the formation of a molecular ion (M+). The molecular weight of this compound (C7H7NOS) is 169.2 g/mol , and its molecular ion peak would be expected at a mass-to-charge ratio (m/z) of 169.

The fragmentation of the molecular ion provides valuable structural information. For this compound, fragmentation would likely involve the cleavage of bonds susceptible to breaking, such as the C-C and C-S bonds in the ethanethioic acid side chain. While specific experimental data is unavailable, a hypothetical fragmentation pattern can be proposed based on common fragmentation pathways for similar structures.

Hypothetical Fragmentation Data for this compound

| Fragment Ion (m/z) | Possible Structure / Neutral Loss |

| 169 | [M]+ (Molecular Ion) |

| 124 | Loss of -C(O)SH |

| 106 | Loss of -CH2C(O)SH |

| 92 | Pyridyl group fragment |

| 78 | Pyridine ring fragment |

| 45 | [C(O)SH]+ fragment |

Note: This table is predictive and not based on published experimental data.

Electron Paramagnetic Resonance (EPR) Spectroscopy (Applicable for radical species or paramagnetic metal complexes)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a technique specifically designed to study species that have unpaired electrons. This includes organic radicals and paramagnetic transition metal complexes.

The compound this compound itself is not a radical and would be EPR-silent. However, EPR spectroscopy would be a highly relevant technique for studying:

Radical Species: If this compound were to undergo a reaction that results in the formation of a radical species, for example, through oxidation.

Paramagnetic Metal Complexes: The pyridine nitrogen and the sulfur of the thioacid group are potential coordination sites for metal ions. If this compound were used as a ligand to form a complex with a paramagnetic metal ion (e.g., Cu(II), Mn(II), Fe(III)), EPR spectroscopy would provide detailed information about the electronic structure and coordination environment of the metal center.

No published EPR studies involving this compound as a radical or as a ligand in a paramagnetic complex were identified.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate measurements of bond lengths, bond angles, and intermolecular interactions.

For X-ray crystallography to be performed, this compound would first need to be grown as a single crystal of sufficient quality. The analysis would reveal key structural parameters, such as the planarity of the pyridine ring, the conformation of the ethanethioic acid side chain, and how the molecules pack together in the crystal lattice through interactions like hydrogen bonding or π-stacking.

A search of crystallographic databases did not yield a crystal structure for this compound. Therefore, no experimental data on its solid-state structure is available.

Derivatives and Analogs of 4 Pyridineethanethioic Acid

Structural Modifications of the Thioacid Moiety

The thioacid functional group is a primary site for structural modification, allowing for the creation of various sulfur-containing derivatives with distinct chemical characteristics.

Thioesters and thioamides are two of the most significant classes of derivatives obtainable from 4-Pyridineethanethioic acid.

Thioesters (S-esters): These compounds are analogs of esters where the oxygen atom of the alkoxy group is replaced by a sulfur atom. They are generally synthesized by the reaction of the thioacid with an alkylating agent or through the condensation of the corresponding carboxylic acid and a thiol. wikipedia.orgresearchgate.net Thioesters are more reactive than their oxygen-ester counterparts, making them valuable acylating agents and key intermediates in organic synthesis. researchgate.net For instance, they are fundamental components in native chemical ligation (NCL), a powerful method for the total chemical synthesis of proteins. researchgate.netcore.ac.uk The synthesis of thioesters from this compound can be achieved through several established methods, including reaction with alkyl halides in the presence of a base or via Mitsunobu reaction conditions with an alcohol. wikipedia.orgorganic-chemistry.org

Thioamides: Thioamides are formed by replacing the carbonyl oxygen of an amide with a sulfur atom. They are considered isosteres of amides and have found extensive use in medicinal chemistry. nih.gov The synthesis of a thioamide from this compound would typically involve a two-step process: first, the conversion of the thioacid to a more reactive species like a thioacyl chloride or thioester, followed by reaction with a primary or secondary amine. Alternatively, direct thionation of a corresponding amide derivative can be achieved using reagents like Lawesson's reagent or phosphorus pentasulfide. researchgate.net

Table 1: Comparison of Thioester and Thioamide Derivatives

| Feature | Thioesters (R-CO-SR') | Thioamides (R-CS-NR'R'') |

|---|---|---|

| Synthesis | Condensation of a thioacid and an alcohol, or reaction of a carboxylic acid derivative with a thiol. wikipedia.org | Reaction of a thioester or thioacyl chloride with an amine; thionation of an amide. researchgate.net |

| Reactivity | Highly reactive acyl transfer agents; susceptible to hydrolysis. researchgate.net | Generally more stable than thioesters; can act as ligands for metal ions. nih.gov |

| Key Applications | Peptide synthesis (Native Chemical Ligation), biosynthetic pathways (e.g., Acetyl-CoA). wikipedia.orgcore.ac.uk | Medicinal chemistry (as amide isosteres), synthesis of heterocyclic compounds. nih.gov |

Beyond thioesters and thioamides, the sulfur atom of this compound can be incorporated into other functional groups, such as disulfides and various sulfonyl derivatives.

Disulfides: Symmetrical disulfides can be formed through the oxidative coupling of two thiol molecules. The precursor thiol for this reaction can be generated from this compound via reduction. The resulting disulfide bond (R-S-S-R) is a covalent linkage that is stable under many conditions but can be cleaved reductively, a property exploited in dynamic covalent chemistry and drug delivery systems. nih.govfigshare.com

Sulfonyl Derivatives: Oxidation of the sulfur atom in this compound or its derivatives can lead to a range of sulfonyl compounds. Mild oxidation could yield a sulfenic acid or sulfinic acid, while stronger oxidation would produce the corresponding sulfonic acid (R-SO₃H). Sulfonic acids are strong acids with various industrial and chemical applications. Furthermore, conversion of the sulfonic acid to a sulfonyl chloride (R-SO₂Cl) creates a versatile intermediate for synthesizing sulfonamides by reaction with amines. mdpi.com Sulfonamides are a prominent class of compounds in medicinal chemistry. mdpi.comresearchgate.net

Diversification of the Pyridine (B92270) Ring

The pyridine ring itself provides a scaffold for extensive diversification, influencing the electronic properties and steric environment of the entire molecule.

Introducing substituents onto the pyridine ring can profoundly alter the reactivity of the this compound moiety.

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂) or cyano (-CN) groups decrease the electron density of the pyridine ring. This increases the acidity of the thioacid proton, making deprotonation easier. The electron-withdrawing nature of the pyridinium (B92312) ring itself enhances the acidity compared to a simple alkanethioic acid. mdpi.com

Electron-Donating Groups (EDGs): Substituents like amino (-NH₂) or methoxy (B1213986) (-OCH₃) groups increase the ring's electron density. This strengthens the basicity of the pyridine nitrogen, enhancing its ability to coordinate with metal ions.

These electronic modifications are crucial for tuning the molecule's properties for specific applications, such as catalysis or the formation of coordination polymers. The pyridine nitrogen atom acts as a Lewis base, readily coordinating to metal centers, and the nature of the ring substituents directly impacts the stability and electronic structure of the resulting metal complexes.

Fusing another ring system to the pyridine core of this compound leads to annulated heterocyclic systems with unique properties. A prominent example is the formation of thienopyridines. Thienopyridines are bicyclic aromatic compounds containing fused thiophene (B33073) and pyridine rings. abertay.ac.uk These structures can be synthesized from appropriately substituted pyridine precursors. abertay.ac.uk For instance, a derivative of this compound could be modified to contain an adjacent, activated methylene (B1212753) group on the pyridine ring. Intramolecular cyclization of such a pyridylthioacetic acid derivative can then lead to the formation of a thieno[2,3-b]pyridine (B153569) or other isomeric structures. abertay.ac.ukresearchgate.net The synthesis often involves base-catalyzed cyclization of a pyridine derivative carrying a sulfur-containing side chain and an ortho electron-withdrawing group. abertay.ac.uk

Table 2: Examples of Annulated Pyridine Systems

| Annulated System | Parent Rings | Potential Synthetic Route from Pyridine Precursor |

|---|---|---|

| Thieno[2,3-b]pyridine | Thiophene + Pyridine | Intramolecular cyclization of a 2-thiopyridine substituted at the 3-position with an appropriate side chain. abertay.ac.uk |

| Quinoline | Benzene (B151609) + Pyridine | Skraup synthesis, Doebner-von Miller reaction with aniline (B41778) derivatives. |

| Isoquinoline | Benzene + Pyridine | Bischler-Napieralski or Pictet-Spengler reactions. |

| Pyrido[2,3-d]pyrimidine | Pyridine + Pyrimidine | Condensation reactions involving aminopyridines and 1,3-dicarbonyl compounds. |

Conjugation and Hybrid Molecule Synthesis (e.g., Peptide Thioesters)

The reactivity of the thioacid group makes this compound an attractive building block for conjugation to other molecules, particularly biomolecules like peptides.

The synthesis of peptide thioesters is a cornerstone of modern protein chemistry, enabling the construction of large proteins from smaller, chemically synthesized peptide fragments via Native Chemical Ligation (NCL). nih.govnih.gov In NCL, a peptide with a C-terminal thioester reacts with another peptide bearing an N-terminal cysteine residue to form a native amide bond at the ligation site. core.ac.uk

A synthetic amino acid analog incorporating the this compound structure could be used to generate a C-terminal peptide thioester. The synthesis of such peptide thioesters, especially using standard Fmoc-based solid-phase peptide synthesis (SPPS), can be challenging. nih.govrsc.org However, various strategies have been developed to overcome these difficulties, including the use of special linkers or activation methods that allow for the generation of the thioester upon cleavage from the solid support. core.ac.ukrsc.org The incorporation of a pyridyl moiety into a peptide thioester could introduce unique properties, such as metal-binding capabilities or altered pH responsiveness, into the final ligated protein product.

Synthesis and Reactivity of Advanced Derivatives for Specific Applications

The development of advanced derivatives of this compound is primarily driven by the need for compounds with enhanced biological activity, improved material properties, or novel catalytic capabilities. The synthesis of these derivatives often involves multi-step reaction sequences that modify the core structure or introduce new functional groups.

One common strategy for creating advanced derivatives involves the modification of the carboxylic acid group of the thioic acid. Esterification, for instance, can be employed to produce a range of esters with varying alkyl or aryl substituents. These modifications can significantly impact the molecule's lipophilicity and, consequently, its pharmacokinetic profile in potential therapeutic applications.

Another key area of derivatization focuses on the pyridine ring itself. Electrophilic aromatic substitution reactions can be challenging on the electron-deficient pyridine ring. However, by first converting the pyridine to its N-oxide, the ring becomes activated towards substitution, allowing for the introduction of various functional groups at positions ortho and para to the nitrogen atom. Subsequent deoxygenation restores the pyridine ring.

The reactivity of the thiol group is also a central theme in the synthesis of advanced derivatives. The thiol moiety can readily undergo S-alkylation, S-acylation, and oxidation reactions. For example, reaction with alkyl halides in the presence of a base leads to the formation of thioethers, while reaction with acyl chlorides yields thioesters. These reactions provide a versatile platform for attaching a wide array of molecular fragments to the core this compound structure.

The table below summarizes some synthetic approaches to advanced derivatives, highlighting the reactants and the resulting derivative class.

| Starting Material | Reagent(s) | Derivative Class | Potential Application Area |

| This compound | Alcohol, Acid catalyst | Thioesters | Prodrugs, Material Science |

| This compound | Alkyl halide, Base | Thioethers | Medicinal Chemistry |

| This compound | Acyl chloride, Base | Thioesters | Organic Synthesis |

| This compound N-oxide | Nitrating agent | Nitro-substituted derivatives | Chemical Intermediates |

The reactivity of these advanced derivatives is intrinsically linked to their intended applications. For instance, derivatives designed as potential enzyme inhibitors will feature functional groups that can interact with the active site of the target enzyme. This might involve hydrogen bond donors and acceptors, hydrophobic moieties, or groups capable of forming covalent bonds.

In the realm of materials science, derivatives might be synthesized to act as ligands for metal complexes or as monomers for polymerization. The pyridine nitrogen and the sulfur atom of the thioic acid group can both coordinate to metal ions, making these derivatives attractive building blocks for coordination polymers and metal-organic frameworks (MOFs). The specific substituents on the pyridine ring and the thioester group can be tailored to fine-tune the electronic and steric properties of the resulting materials.

The following table outlines some key reactivity features of advanced derivatives and their relevance to specific applications.

| Derivative Class | Key Reactivity Feature | Application Relevance |

| Thioesters | Susceptibility to hydrolysis | Prodrug design, controlled release |

| Thioethers | Stability and potential for further functionalization | Scaffolds for medicinal chemistry |

| Nitro-substituted derivatives | Reduction of the nitro group to an amine | Building blocks for further synthesis |

| Metal complexes | Coordination to metal centers | Catalysis, sensing, materials science |

Potential and Emerging Research Applications in Chemical Sciences

Catalysis: Role as a Ligand in Homogeneous and Heterogeneous Catalytic Systems

The molecular structure of 4-Pyridineethanethioic acid, featuring a nitrogen-containing heterocycle and a sulfur-based acid functional group, makes it a compelling candidate as a ligand in both homogeneous and heterogeneous catalysis. The pyridine (B92270) nitrogen atom offers a Lewis basic site for coordination to a metal center, a fundamental interaction in the design of many catalysts. Similarly, the thioic acid group, particularly after deprotonation to the thiocarboxylate, provides a soft donor site that can form stable complexes with a variety of transition metals.

In homogeneous catalysis , this compound could be employed to synthesize discrete metal complexes. The properties of these catalysts, such as their solubility, stability, and catalytic activity, could be fine-tuned by modifying the ligand structure. The bidentate or bridging coordination possibilities of the ligand could be exploited to create catalysts for a range of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations.

For heterogeneous catalysis , this compound could be anchored to a solid support, such as silica, alumina, or a polymer resin. This immobilization would facilitate catalyst recovery and reuse, key advantages in industrial processes. The pyridine and thioic acid moieties could act as anchoring points for catalytically active metal nanoparticles or single-atom catalysts, providing a stable and well-defined coordination environment that can influence the catalyst's performance.

Advanced Materials Science

The dual functionality of this compound also positions it as a versatile building block in the field of advanced materials science.

The ability of the pyridine nitrogen to participate in coordination bonds with metal ions and the capacity of the carboxylic acid group to form robust hydrogen bonds or coordinate to metals make this compound a promising monomer for the construction of coordination polymers and metal-organic frameworks (MOFs). Research on analogous pyridine-dicarboxylic acids has demonstrated their utility in creating diverse and functional coordination polymers. For instance, compounds like 4,4′-(Pyridine-3,5-diyl)dibenzoic acid have been successfully used to assemble novel metal-organic architectures. Similarly, the self-assembly of poly(4-(4-vinylphenylpyridine)) with dicarboxylic acids via hydrogen bonding highlights the potential for creating highly ordered supramolecular structures.

These materials could exhibit interesting properties, such as porosity for gas storage and separation, catalytic activity, or unique photophysical characteristics. The thioic acid group adds another dimension, as sulfur's coordination chemistry differs from that of oxygen, potentially leading to novel network topologies and material properties.

The presence of both a pyridine ring and a sulfur-containing functional group suggests that this compound could be an effective agent for the sequestration of heavy metal ions from contaminated water sources. The nitrogen and sulfur atoms can act as effective coordination sites for a range of heavy metals, which are often soft Lewis acids.

Polymers incorporating pyridine functionalities, such as poly(4-vinylpyridine), have been investigated as platforms for the immobilization of chelating agents for heavy metal removal. For example, phytic acid immobilized on a poly(4-vinylpyridine) resin has shown the ability to adsorb various heavy metal ions, including cadmium, copper, lead, nickel, and zinc. nih.gov This indicates that a polymer derived from or functionalized with this compound could exhibit a high affinity and capacity for binding toxic heavy metals, making it a candidate for use in environmental remediation technologies.

| Adsorbent System | Target Metal Ions | Adsorption Capacity (mg/g) |

| Poly(4-vinylpyridine)-Phytic Acid Complex | Cd²⁺ | 6.6 |

| Poly(4-vinylpyridine)-Phytic Acid Complex | Cu²⁺ | 7.0 |

| Poly(4-vinylpyridine)-Phytic Acid Complex | Ni²⁺ | 7.2 |

| Poly(4-vinylpyridine)-Phytic Acid Complex | Pb²⁺ | 7.4 |

| Poly(4-vinylpyridine)-Phytic Acid Complex | Zn²⁺ | 7.7 |

Chemical Biology: Development of Molecular Probes and Tools

In the realm of chemical biology, molecules that can interact with and report on biological systems are of great interest. The thioic acid group of this compound is a reactive handle that could be used to attach this molecule to biomolecules, such as proteins. Thiol-reactive probes are widely used to study protein structure and function.